1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-fluoroacetophenone followed by chlorination. The reaction typically involves the use of bromine in the presence of a solvent like cyclohexane, followed by the addition of chlorine under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted by other nucleophiles.
Oxidation and Reduction: The ketone group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various substituted phenyl derivatives.
- Oxidation can produce carboxylic acids.
- Reduction can lead to alcohols or alkanes .
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to alterations in biochemical pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparison with Similar Compounds
- 2-Bromo-4-fluorophenyl)methanesulfonyl chloride
- 2-Bromo-4-fluorophenol
- 4-Bromo-2-fluorophenol
Comparison: 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms on the propanone moiety, which imparts distinct reactivity and chemical properties. In contrast, similar compounds may lack one or more of these halogen atoms, leading to differences in their chemical behavior and applications .
Properties
Molecular Formula |
C9H7BrClFO |
---|---|
Molecular Weight |
265.50 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H7BrClFO/c10-9-4-7(12)2-1-6(9)3-8(13)5-11/h1-2,4H,3,5H2 |
InChI Key |
YVNQETGSRRNXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)CCl |
Origin of Product |
United States |
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